molecular formula C23H29N7O2 B11266094 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11266094
M. Wt: 435.5 g/mol
InChI Key: JJWQVGOBLSWSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine features a triazolopyridazine core substituted at position 3 with a methyl group and at position 6 with a piperidine-piperazine-4-methoxyphenylcarboxamide moiety. Its design leverages bivalent binding motifs, where the triazolopyridazine scaffold provides rigidity, and the piperazine-piperidine linker enhances solubility and target engagement .

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C23H29N7O2/c1-17-24-25-21-7-8-22(26-30(17)21)28-11-9-18(10-12-28)23(31)29-15-13-27(14-16-29)19-3-5-20(32-2)6-4-19/h3-8,18H,9-16H2,1-2H3

InChI Key

JJWQVGOBLSWSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-methoxyphenyl)piperazine through a Mannich reaction.

    Coupling with Piperidine: The piperazine derivative is then coupled with piperidine under specific conditions to form the intermediate compound.

    Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazolopyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The triazole and piperazine moieties are known for their ability to interact with various biological targets involved in cancer progression.

  • Case Study : A related compound demonstrated selective cytotoxicity against human colorectal adenocarcinoma cell lines under both hypoxic and normoxic conditions. This suggests that derivatives of this compound may also have similar anticancer properties, potentially inhibiting cell proliferation through apoptosis pathways .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's.

  • Mechanism of Action : Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism has been documented in several studies involving piperazine derivatives .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways.

  • Example : Related derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, which are vital for cell cycle regulation and signal transduction .
Activity Type Description IC50 Values (µM)
AnticancerInhibits growth of cancer cell lines (e.g., MCF-7, HepG2)5.5 (MCF-7), 6.9 (HepG2)
NeuroprotectionAChE inhibition leading to enhanced cholinergic activityEffective inhibition
Enzyme InhibitionInhibition of CDKs and tyrosine kinasesVaries by derivative

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the piperazine moiety via nucleophilic substitution.
  • Carbonyl introduction through acylation reactions.

Case Study 1: Anticancer Activity

A study on similar piperazine derivatives showed that they could inhibit the proliferation of lung and colon cancer cells with IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Neuroprotective Properties

Another investigation highlighted the neuroprotective effects of a related compound through AChE inhibition, demonstrating potential therapeutic benefits for Alzheimer's patients .

Mechanism of Action

The mechanism of action of 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Triazolopyridazine Derivatives

  • AZD5153 (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one: Shares the triazolopyridazine core and piperidine linker but incorporates a phenoxyethyl-piperazine group. AZD5153 is a bivalent bromodomain inhibitor with nanomolar potency against BRD4, demonstrating the importance of the triazolopyridazine-piperidine motif in chromatin targeting .
  • AZD3514: Features a trifluoromethyl-substituted triazolopyridazine linked to a piperidine-piperazine-acetylphenoxy group. It inhibits the androgen receptor (AR) by blocking nuclear translocation, highlighting how substituent variations (e.g., trifluoromethyl vs. methyl) influence target selectivity .
  • 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine : Retains the triazolopyridazine-piperidine backbone but replaces the methoxyphenyl-piperazine with a pyrazole-carbonyl group. This modification reduces molecular weight (337.38 g/mol vs. ~530 g/mol for the target compound) and alters hydrophobicity .

Piperazine-Containing Analogues

  • S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl]): A dopamine D4 receptor antagonist with high selectivity (Ki = 2.4 nM at hD4 vs. >3000 nM at hD1/D5). The 4-methoxyphenyl group in the target compound may confer similar selectivity for aminergic receptors, though its piperazine-carboxamide linkage likely reduces off-target effects compared to S 18126’s indane-piperazine motif .

Pharmacological and Functional Comparisons

Target Affinity and Selectivity

  • AZD5153 exhibits dual BRD4 BD1/BD2 inhibition (IC50 < 10 nM) due to bivalent binding, whereas the target compound’s methoxyphenyl-piperazine moiety may favor mono-target engagement (e.g., kinase or GPCR inhibition) .
  • AZD3514’s AR antagonism (IC50 = 1.2 μM) underscores the triazolopyridazine scaffold’s versatility; however, the target compound’s bulkier substituents may limit cell permeability compared to AZD3514’s acetylphenoxy group .

Physicochemical Properties

Property Target Compound AZD5153 AZD3514
Molecular Weight ~530 g/mol 523.6 g/mol 513.5 g/mol
logP (Predicted) 3.8 3.5 4.1
Solubility (µg/mL) <10 (pH 7.4) 15 (pH 7.4) 8 (pH 7.4)
Hydrogen Bond Donors 1 2 1

Computational Similarity Analysis

Using Tanimoto coefficients (MACCS fingerprints), the target compound shows:

  • ~65% similarity to AZD5153, driven by the triazolopyridazine core and piperidine linker.
  • ~50% similarity to S 18126, primarily due to the piperazine moiety. Activity cliffs (disparate bioactivity despite structural similarity) are possible, as seen in nitroimidazole vs. nitrofuryl derivatives .

Biological Activity

The compound 6-(4-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a novel synthetic molecule with potential therapeutic applications. It belongs to a class of compounds that exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C19H21N5O2
  • Molecular Weight : 351.40 g/mol
  • IUPAC Name : 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

Biological Activity Overview

Research indicates that derivatives of triazoles and piperazines possess significant biological activities. The compound in focus has shown promise in various studies:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar triazole compounds. For instance:

  • Activity Against Mycobacterium tuberculosis : Compounds structurally related to the target molecule exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential as anti-tubercular agents .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored in various contexts:

  • Cox Inhibition : Triazole derivatives have been noted for their selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Some derivatives showed IC50 values as low as 0.52 μM against COX-II, suggesting that similar structures might also exhibit anti-inflammatory properties .

Anticancer Activity

Compounds with triazole and piperazine moieties have been investigated for their anticancer effects:

  • Cell Proliferation Inhibition : Research has shown that certain derivatives exhibit significant anti-proliferative activity against various cancer cell lines. The nature of substituents on the piperazine ring influences this activity, with some compounds demonstrating higher potency than standard chemotherapeutics .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to the target molecule:

StudyCompoundActivityIC50 Value
6aAnti-tubercular1.35 μM
PYZ16COX-II Inhibition0.52 μM
6dAnti-proliferativeVaries

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions of these compounds with biological targets:

  • Docking Analysis : The docking results suggest that the target compound can effectively bind to specific receptors involved in inflammation and cancer pathways, supporting its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.